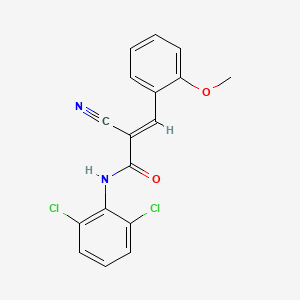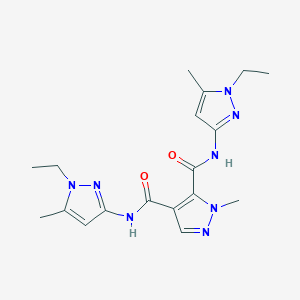
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes an ethoxy-hydroxyphenyl group and a thioxo-thiazolanone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with isopropylthiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenyl and thiazolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it can bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,5-Difluoro-4-hydroxyphenyl)methylidene]-2-[(E)-(hydroxyimino)methyl]-3-methyl-3,5-dihydro-4H-imidazol-4-one
- 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(N-methylanilino)methyl]-N’-[1-(6-oxo-1-cyclohexa-2,4-dienylidene)ethyl]-4-triazolecarbohydrazide
Uniqueness
What sets 5-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy-hydroxyphenyl group and thioxo-thiazolidinone core make it a versatile compound for various applications .
Properties
Molecular Formula |
C15H17NO3S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17NO3S2/c1-4-19-12-7-10(5-6-11(12)17)8-13-14(18)16(9(2)3)15(20)21-13/h5-9,17H,4H2,1-3H3/b13-8- |
InChI Key |
RRTUVWXKXRQMCN-JYRVWZFOSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-cyano-3-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enethioamide](/img/structure/B14921638.png)
![2-[(4-Methylpiperidin-1-yl)carbonothioyl]hydrazinecarbothioamide](/img/structure/B14921641.png)
![Ethyl 4-({[2-(diethylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B14921643.png)
![4-({(E)-[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B14921646.png)
![(2-bromo-4-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B14921650.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B14921665.png)
![N-(4-carbamoylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14921668.png)
![2-{(E)-[(3,5-dibromopyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B14921674.png)
![4-fluoro-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B14921690.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B14921704.png)
![7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14921707.png)
![N'~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14921709.png)
